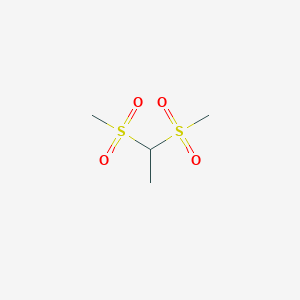
1,1-Bis(methylsulfonyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylsulfonyl)ethane: is an organic compound with the molecular formula C4H10O4S2 . It is a sulfone derivative, characterized by the presence of two methylsulfonyl groups attached to the same carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(methylsulfonyl)ethane can be synthesized through the reaction of ethane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(methylsulfonyl)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1,1-Bis(methylsulfonyl)ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfone compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylsulfonyl)ethane involves its interaction with various molecular targets and pathways. The compound’s sulfone groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biomolecules, contributing to its biological and therapeutic effects.
Comparison with Similar Compounds
1,2-Bis(methylsulfonyl)ethane: This compound has a similar structure but with the sulfone groups attached to different carbon atoms.
Bis(phenylsulfonyl)methane: Another sulfone derivative with phenyl groups instead of methyl groups.
Uniqueness: 1,1-Bis(methylsulfonyl)ethane is unique due to the specific arrangement of its sulfone groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other sulfone compounds may not be suitable.
Properties
CAS No. |
38564-69-1 |
|---|---|
Molecular Formula |
C4H10O4S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfonyl)ethane |
InChI |
InChI=1S/C4H10O4S2/c1-4(9(2,5)6)10(3,7)8/h4H,1-3H3 |
InChI Key |
LLGSMJDXJRKMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















